molecular formula C16H15N3O B12126628 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide

1H-Benzoimidazole-5-carboxylic acid phenethyl-amide

Cat. No.: B12126628
M. Wt: 265.31 g/mol
InChI Key: ZGVSSMJMEHIFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzoimidazole-5-carboxylic acid phenethyl-amide is a compound derived from the benzimidazole scaffold, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are present in many bioactive compounds and possess a wide range of biological activities, making them significant in drug discovery and medicinal chemistry .

Preparation Methods

The synthesis of 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides high yields under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1H-Benzoimidazole-5-carboxylic acid phenethyl-amide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the benzimidazole ring.

    Cyclization: This reaction involves the formation of a ring structure, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Benzoimidazole-5-carboxylic acid phenethyl-amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide involves its interaction with specific molecular targets, such as enzymes and receptors. It inhibits the production of inflammatory cytokines and chemokines, such as tumor necrosis factor-α, interleukin-8, and monocyte chemotactic protein-1 . This inhibition is achieved through the modulation of signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

1H-Benzoimidazole-5-carboxylic acid phenethyl-amide can be compared with other benzimidazole derivatives, such as:

    Albendazole: An antiparasitic drug.

    Mebendazole: Used to treat parasitic worm infections.

    Thiabendazole: An antifungal and antiparasitic agent.

    Cyclobendazole: Another antiparasitic compound.

What sets this compound apart is its unique phenethyl-amide group, which enhances its biological activity and specificity for certain molecular targets.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-phenylethyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H15N3O/c20-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19)

InChI Key

ZGVSSMJMEHIFNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.